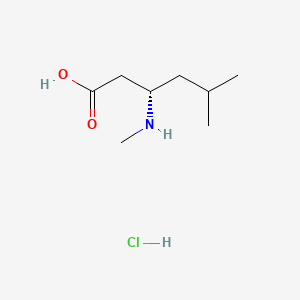![molecular formula C12H21NO B13463205 {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Cyclopentyl-3-azabicyclo[311]heptan-1-yl}methanol is a compound that belongs to the class of azabicycloheptanes These compounds are known for their unique bicyclic structure, which includes a nitrogen atom
Méthodes De Préparation
The synthesis of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . This method is scalable and has been used to produce the compound in significant quantities for research purposes.
Analyse Des Réactions Chimiques
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions, which can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties.
Organic Synthesis: The unique structure of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Its structural similarity to biologically active compounds allows it to be used in the study of enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of {5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can act as a bioisostere, mimicking the properties of other biologically active molecules .
Comparaison Avec Des Composés Similaires
{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be compared to other azabicycloheptanes, such as:
{2-azabicyclo[3.1.1]heptan-1-yl}methanol: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
(5-cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C12H21NO/c14-9-11-5-12(6-11,8-13-7-11)10-3-1-2-4-10/h10,13-14H,1-9H2 |
Clé InChI |
JHBRYRTVGXJFBF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C23CC(C2)(CNC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
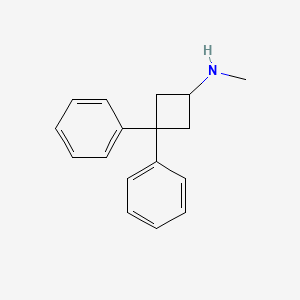

![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
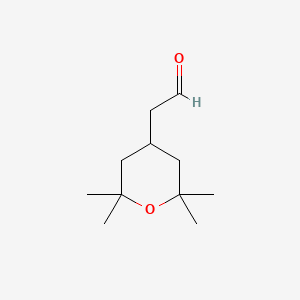
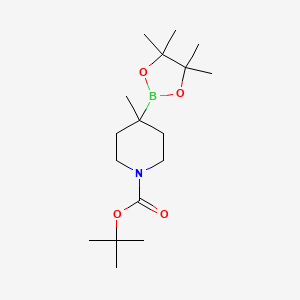
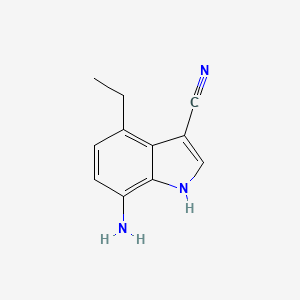
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
